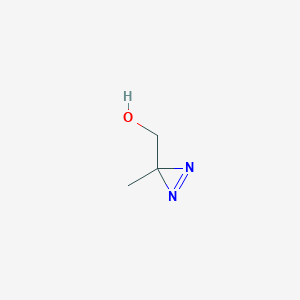

(3-methyl-3H-diazirin-3-yl)methanol

Description

Historical Context of Diazirine Photochemistry

The journey of diazirines began with their first chemical synthesis in 1960. rsc.org Their potential as photoreactive groups was recognized in 1973. rsc.org This discovery paved the way for their use in photoaffinity labeling, a technique where a photoactivatable group is incorporated into a molecule of interest to identify its binding partners within a complex biological system. nih.gov Early research focused on understanding the fundamental photochemical properties of diazirines, including their activation by UV light to form carbenes and release dinitrogen gas. wikipedia.org Over the years, diazirines have gained favor over other photoreactive groups due to their small size, which minimizes perturbation of the molecule they are attached to, and their stability in the dark. wikipedia.orgrsc.org

Role of Diazirines as Photoactivatable Functional Groups in Advanced Chemical Research

Diazirines are prized as photoactivatable functional groups for several key reasons. Upon irradiation with UV light, typically in the 350-380 nm range, they efficiently generate carbenes. rsc.orgthermofisher.com These carbenes are highly reactive and can insert into a wide variety of chemical bonds, including the C-H, N-H, and O-H bonds abundant in biological macromolecules like proteins and nucleic acids. wikipedia.org This "promiscuous" reactivity is a major advantage in photoaffinity labeling, as it allows for the capture of interacting partners without a requirement for specific functional groups on the target molecule. wikipedia.orgthermofisher.com

The ability to initiate this labeling with a pulse of light provides a high degree of temporal and spatial control, allowing researchers to probe interactions at specific moments and locations within a cell or organism. nih.gov This has made diazirines invaluable for:

Identifying protein-protein interactions: By incorporating a diazirine into a protein of interest, researchers can identify its binding partners in a cellular context.

Mapping ligand-receptor binding sites: Attaching a diazirine to a drug or other ligand allows for the precise identification of its binding pocket on a receptor protein. wikipedia.org

Probing enzyme-substrate interactions: Diazirine-containing substrates can be used to trap and identify the active site of an enzyme. ucdavis.edu

Investigating protein-nucleic acid interactions: Diazirines can be used to crosslink proteins to DNA or RNA, shedding light on gene regulation and other fundamental processes. wikipedia.org

Compared to other photoactivatable groups like aryl azides and benzophenones, diazirines offer the advantages of smaller size, greater stability in various chemical environments, and activation at longer wavelengths of light, which are less damaging to biological samples. wikipedia.org

Specific Focus on (3-Methyl-3H-diazirin-3-yl)methanol and its Derivatives within the Diazirine Class

This compound is a key building block in the synthesis of more complex photoaffinity probes. Its structure combines the photoactivatable diazirine ring with a reactive hydroxyl (-OH) group, which can be readily modified to attach the diazirine to a wide range of molecules.

| Property | Value |

| Chemical Formula | C₃H₆N₂O |

| Molecular Weight | 86.09 g/mol |

| CAS Number | 14757-55-2 |

This compound and its derivatives have been instrumental in advancing our understanding of biological systems. For instance, a derivative, 2-(3-Methyl-3H-diazirin-3-yl)ethanol, is frequently used as a photoaffinity labeling reagent. axispharm.com The diazirine group allows for covalent attachment to a target molecule upon UV irradiation, enabling the identification of binding partners and the characterization of molecular interactions. axispharm.com Another derivative, 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide, has been used to immobilize proteins onto surfaces for the development of biosensors. sigmaaldrich.com

Furthermore, trifluoromethylphenyl diazirine derivatives, such as (3-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol, have been developed to enhance crosslinking efficiency. rsc.orgsigmaaldrich.com The electron-withdrawing trifluoromethyl group helps to stabilize the resulting carbene, reducing the likelihood of unwanted side reactions. rsc.org

The versatility of the this compound scaffold allows for the creation of a diverse array of chemical probes tailored to specific research questions. The ongoing development of new derivatives continues to expand the toolkit available to chemical biologists, enabling ever more sophisticated investigations into the intricate machinery of life.

Structure

3D Structure

Properties

IUPAC Name |

(3-methyldiazirin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O/c1-3(2-6)4-5-3/h6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFDUEMPDUTSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl 3h Diazirin 3 Yl Methanol and Analogues

Precursor Synthesis and Diaziridine Formation

The cornerstone of synthesizing (3-methyl-3H-diazirin-3-yl)methanol and its analogues is the construction of the diaziridine ring. This is typically achieved from a ketone precursor, which undergoes a series of reactions to form the saturated three-membered nitrogen-containing heterocycle.

Conventional Routes via Ketone Derivatization

The traditional approach to synthesizing the diaziridine precursor of this compound involves a multi-step sequence starting from a suitable ketone. This method, while robust, often requires the isolation of intermediates and can be time-consuming.

The general pathway begins with the oximation of a ketone, such as 1-hydroxyacetone, by reacting it with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270). The resulting oxime is then activated by conversion to a better leaving group, typically a tosylate or mesylate, by treatment with tosyl chloride or mesyl chloride. The final step in the formation of the diaziridine ring is the reaction of the activated oxime with ammonia. wikipedia.org

A common conventional method involves the direct reaction of a ketone with ammonia to form an imine, followed by treatment with an aminating agent like hydroxylamine-O-sulfonic acid (HOSA) to facilitate intramolecular cyclization to the diaziridine. nih.gov This process often involves the use of liquid ammonia and requires careful control of reaction conditions. nih.gov

Table 1: Conventional Synthesis of Diaziridine Analogues from Ketones

| Starting Ketone | Reagents | Intermediate | Final Product | Overall Yield (%) |

|---|

This table provides an overview of typical reagents and yields for the synthesis of various diaziridine analogues using conventional methods.

One-Pot Synthetic Approaches for Diaziridine Intermediates

In a typical one-pot procedure, the ketone precursor is treated with hydroxylamine-O-sulfonic acid in liquid ammonia. nih.gov The reaction is allowed to proceed for a set period, after which a base, such as potassium hydroxide (KOH) or potassium t-butoxide, is added directly to the reaction mixture to facilitate the in-situ formation and subsequent oxidation of the diaziridine to the diazirine. nih.govmdpi.com This approach avoids the need to isolate the often unstable diaziridine intermediate. nih.gov

Kinetic studies using 1H-NMR have shown that upon treatment of a ketone with NH₂OSO₃H in liquid ammonia, the corresponding diaziridine is formed, which can then be directly converted to the diazirine upon the addition of a suitable base. nih.gov

Table 2: Comparison of One-Pot Synthetic Approaches for Diaziridine/Diazirine Synthesis

| Method | Base | Key Features | Advantages |

|---|---|---|---|

| Base-mediated one-pot | KOH | Inexpensive, readily available base. | Cost-effective, suitable for large-scale synthesis. mdpi.com |

| Base-mediated one-pot | t-BuOK | Strong base, effective for a range of substrates. | Good yields, applicable to various ketones. |

| Ammonia-free methods | LiN(TMS)₂, p-toluenesulfonyl hydroxylamine | Avoids the use of liquid ammonia. | Useful for substrates sensitive to ammonia. mdpi.com |

This interactive table compares different one-pot methodologies for the synthesis of diaziridine intermediates and their direct conversion to diazirines.

Role of Hydroxylamine-O-sulfonic Acid in Diaziridine Synthesis

Hydroxylamine-O-sulfonic acid (HOSA) is a key reagent in the synthesis of diaziridines from ketones. It serves as a versatile and efficient aminating agent, providing the second nitrogen atom required for the formation of the diaziridine ring. wikipedia.orgresearchgate.net

The mechanism of diaziridine formation using HOSA involves the initial reaction of the ketone with ammonia to form an imine. HOSA then acts as an electrophilic aminating agent, reacting with the imine to form an intermediate that undergoes intramolecular cyclization to yield the diaziridine. nih.gov The reaction is typically carried out in a protic solvent, and the pH of the medium can significantly influence the reaction outcome. nih.gov

HOSA is favored for its stability and ease of handling compared to other aminating agents. researchgate.net Its use is central to both conventional and one-pot synthetic strategies for preparing diaziridine precursors of photoaffinity probes. nih.govnih.gov

Oxidation Strategies for Diazirine Ring Formation

The final and critical step in the synthesis of this compound and its analogues is the oxidation of the diaziridine precursor to the corresponding diazirine. This dehydrogenation of the N-H bonds to form an N=N double bond can be achieved using a variety of oxidizing agents.

Iodine/Triethylamine Mediated Oxidation

A widely employed and effective method for the oxidation of diaziridines to diazirines is the use of an iodine and triethylamine (I₂/Et₃N) system. nih.gov This combination serves as a mild and selective oxidizing agent for this transformation.

The reaction is typically carried out in an inert solvent, such as diethyl ether, at low temperatures. The triethylamine acts as a base to facilitate the elimination of hydrogen iodide, driving the reaction towards the formation of the diazirine. This method has been successfully applied to the synthesis of a variety of aliphatic and aryl-substituted diazirines. nih.gov For instance, the oxidation of 15N₂-diaziridine precursors has been achieved using the I₂-Et₃N system to produce 15N₂-diazirine molecular tags. nih.gov

Alternative Oxidative Reagents (e.g., Silver Oxide, Manganese Dioxide, Potassium Hydroxide)

In addition to the iodine/triethylamine system, several other oxidative reagents have been successfully utilized for the conversion of diaziridines to diazirines. The choice of reagent can depend on the specific substrate and the desired reaction conditions.

Silver Oxide (Ag₂O): Silver oxide is a common and effective oxidant for this transformation. nih.gov It is often used in an ethereal solvent and provides good yields of the diazirine product. nih.gov The reaction of 3-pyridyl- and 3-pyrimidyl-substituted 3-trifluoromethyl-diaziridines to their corresponding diazirines has been successfully achieved using an Ag₂O-ether system. nih.gov

Manganese Dioxide (MnO₂): Activated manganese dioxide is another useful reagent for the oxidation of diaziridines. rsc.org It has been shown to provide good yields without significant side reactions, particularly in the synthesis of sensitive compounds like (5- and 6-trifluoromethyldiazirinyl)-D-tryptophan derivatives. rsc.org

Potassium Hydroxide (KOH): In the context of one-pot syntheses, potassium hydroxide has emerged as a cost-effective and easily handled reagent that can mediate the direct conversion of the in-situ formed diaziridine to the diazirine. nih.govmdpi.com Kinetic studies have demonstrated that the addition of KOH to the reaction mixture containing the diaziridine precursor leads to a dramatic improvement in the formation of the final diazirine product. nih.gov

Table 3: Comparison of Alternative Oxidative Reagents for Diazirine Formation

| Oxidative Reagent | Typical Solvent | Reaction Conditions | Advantages |

|---|---|---|---|

| Silver Oxide (Ag₂O) | Diethyl ether | Room temperature | Good yields, widely applicable. nih.gov |

| Manganese Dioxide (MnO₂) | Diethyl ether | Room temperature | Good yields, avoids side reactions with sensitive functional groups. rsc.org |

| Potassium Hydroxide (KOH) | Liquid Ammonia | Room temperature | Inexpensive, suitable for one-pot procedures. mdpi.com |

This interactive table compares various alternative oxidizing agents used for the conversion of diaziridines to diazirines.

Stereoselective Synthesis of Chiral Diazirine Building Blocks

The synthesis of chiral diazirine-containing building blocks is of significant interest for applications in chemical biology, particularly for the development of enantioselective photoaffinity probes. The inherent strain and the presence of a stereogenic nitrogen atom in the diaziridine ring system present unique challenges and opportunities for stereoselective synthesis. acs.org The configurational stability of the nitrogen stereocenter in diaziridines is noteworthy, with an inversion barrier of approximately 32 kcal/mol, making them valuable templates for the synthesis of more complex chiral heterocycles. acs.org

One established approach to chiral diaziridines involves the reaction of aldehydes and amines in the presence of hydroxylamine-O-sulfonic acid (HOSA) under mild basic conditions, which can proceed with high diastereoselectivity. acs.org Furthermore, the development of catalytic asymmetric methods is a major focus in this area. While the direct asymmetric synthesis of diazirines remains a challenge, the stereoselective synthesis of diaziridine precursors, which can then be oxidized to the corresponding diazirines, has been successfully demonstrated. For instance, the use of chiral catalysts in the reaction of imines with aminating reagents can afford enantioenriched diaziridines. These methods often rely on the use of chiral metal catalysts or organocatalysts to control the stereochemical outcome of the reaction. nih.gov

The table below summarizes key aspects of stereoselective synthesis of chiral diaziridine building blocks.

| Parameter | Description | Source |

| Key Precursors | Aldehydes, amines, imines | acs.org |

| Reagents | Hydroxylamine-O-sulfonic acid (HOSA) | acs.org |

| Key Intermediate | Chiral diaziridines | acs.org |

| Stereochemical Feature | High configurational stability of nitrogen stereocenter | acs.org |

| Asymmetric Strategies | Use of chiral metal catalysts and organocatalysts | nih.gov |

Scalable Production Methods for Aliphatic Diazirines

The transition from laboratory-scale synthesis to large-scale production of aliphatic diazirines is crucial for their widespread application. Traditional methods for diazirine synthesis often involve multiple steps and the use of hazardous or expensive reagents, limiting their scalability. nih.gov A significant advancement in this area is the development of a one-pot synthesis of aliphatic diazirines from ketones. nih.govnih.gov This method involves the reaction of a ketone with ammonia and hydroxylamine-O-sulfonic acid, followed by in situ oxidation of the resulting diaziridine intermediate.

A key innovation for scalability has been the replacement of previously used bases like potassium tert-butoxide (t-BuOK) with potassium hydroxide (KOH). nih.govnih.gov KOH is significantly cheaper, more readily available, and easier to handle and store, making the process more economically viable and safer for large-scale production. nih.govnih.gov This improved protocol has been successfully applied to gram-scale synthesis, demonstrating its potential for industrial applications. nih.gov For example, the gram-scale synthesis of compound 2f from 1f (1.03 g) using this method resulted in a 90% yield. nih.gov The reactions are reported to be clean, with straightforward isolation and purification of the desired products. nih.gov

The following table outlines the advantages of the KOH-mediated scalable synthesis.

| Feature | Traditional Method | KOH-Mediated Method | Source |

| Number of Steps | Multiple steps | One-pot | nih.govnih.gov |

| Base Used | Potassium tert-butoxide (t-BuOK) | Potassium hydroxide (KOH) | nih.govnih.gov |

| Cost of Base | Higher | Lower | nih.govnih.gov |

| Handling of Base | More hazardous | Safer | nih.govnih.gov |

| Scalability | Limited | Gram-scale demonstrated | nih.gov |

| Example Yield | Variable | Up to 90% | nih.gov |

Automated Synthesis Workflows for Diazirine-Based Compounds

The automation of chemical synthesis is a rapidly growing field with the potential to accelerate the discovery and development of new molecules. Automated workflows for the synthesis of diazirine-based compounds have been developed to improve efficiency, reproducibility, and throughput. nih.gov These automated systems can mimic manual organic synthesis workflows, performing sequential reaction steps, purifications, and analyses without manual intervention.

One example of this is the use of a programmable batch of synthesis robots for the preparation of diazirine-based photoreactive compounds. nih.gov The automated workflow can encompass the entire synthesis sequence, starting from the ketone precursor. The robotic system can perform the addition of reagents such as methanolic ammonia and hydroxylamine-O-sulfonic acid to form the diaziridine intermediate, followed by filtration and evaporation. nih.gov Subsequently, the automated system can carry out the oxidation of the diaziridine to the final 3H-diazirine using a reagent system like iodine in diethyl ether at low temperatures. nih.gov The feasibility of such robotic synthesis is enhanced by the use of commercially available starting materials and common reagents. nih.gov This automation broadens the potential for high-throughput synthesis of diazirine libraries for applications such as photoaffinity labeling.

The table below details the stages of an automated synthesis workflow for diazirine compounds.

| Stage | Automated Action | Reagents/Conditions | Source |

| Diaziridine Formation | Addition of reagents to ketone | Methanol-NH3, NH2OSO3H | nih.gov |

| Intermediate Processing | Filtration and evaporation | - | nih.gov |

| Diazirine Formation | Oxidation of diaziridine | I2-Et2O system, low temperature | nih.gov |

| Overall Advantage | High-throughput synthesis of compound libraries | - | nih.gov |

Mechanistic Investigations of Diazirine Photochemistry in 3 Methyl 3h Diazirin 3 Yl Methanol Systems

Photochemical Activation and Carbene Generation

The photochemistry of diazirines is central to their application, particularly in photoaffinity labeling, where light is used to trigger the formation of a covalent bond between a probe molecule and its biological target. nih.govchemrxiv.org The process begins with the absorption of light, leading to the extrusion of molecular nitrogen and the generation of a carbene.

Wavelength Dependence of Photoactivation (e.g., UV-A Range 350-365 nm)

The photoactivation of diazirines, including (3-methyl-3H-diazirin-3-yl)methanol, is typically achieved by irradiation with ultraviolet (UV) light. Specifically, the UV-A range, encompassing wavelengths between 350 and 365 nm, is commonly employed for this purpose. nih.govresearchgate.net This wavelength range is advantageous, particularly in biological applications, as it is generally less damaging to proteins and other biomolecules compared to shorter wavelength UV radiation. nih.gov

Upon absorption of a photon in this range, the diazirine molecule is promoted to an electronically excited state. This excess energy facilitates the cleavage of the C-N bonds and the release of a stable nitrogen molecule, a process that is both rapid and efficient. islandscholar.ca A recent study on alkyl diazirines has proposed a kinetic model where the photoactivated diazirine can either directly form the carbene or isomerize into a linear diazo intermediate, which can then be further photolyzed to yield the same carbene. nih.gov For instance, the photolysis of 3-trifluoromethyl-3-phenyldiazirine at approximately 350 nm results in the formation of both the corresponding carbene and a diazoisomer. researchgate.net

Singlet and Triplet Carbene Formation and Interconversion Dynamics

The extrusion of nitrogen from the photoexcited diazirine generates a carbene intermediate, which for this compound is methyl(hydroxymethyl)carbene. Carbenes can exist in two electronic spin states: a singlet state, where the two non-bonding electrons are paired in the same orbital, and a triplet state, where they are in different orbitals with parallel spins. The spin state of the carbene is a critical determinant of its reactivity. researchgate.net

Computational studies on simple carbenes, including the structurally related hydroxymethylene, indicate that the singlet state is typically the ground state. nih.gov For hydroxymethylene (HC̈OH), the singlet-triplet energy gap (ΔE_ST) is calculated to be approximately 25.3 kcal/mol, while for 1-hydroxyethylidene (CH₃C̈OH), a close analog to the carbene from the title compound, the gap is about 30.5 kcal/mol, with the singlet state being more stable in both cases. nih.gov

Photolysis of diazirines is generally believed to primarily produce the singlet carbene. nih.gov This is because the precursor diazirine is in a singlet ground state, and the photochemical nitrogen extrusion is a spin-conserving process. The initially formed singlet carbene is highly reactive and can undergo rapid insertion reactions. While intersystem crossing to the more stable (if applicable) triplet state is possible, the reactions of the singlet carbene often occur on a timescale that is competitive with or faster than this conversion.

Carbene Reactivity and Insertion Mechanisms (e.g., OH and CH Insertion, C=C bond insertion)

The high reactivity of the carbene generated from this compound is its most significant chemical feature. Singlet carbenes are known to undergo a variety of insertion reactions into single bonds and addition reactions to double bonds.

O-H Insertion: The presence of the hydroxyl group within the generated methyl(hydroxymethyl)carbene itself, and in protic solvents like methanol (B129727) or water, provides a readily available site for O-H insertion. This type of insertion is typically very fast and efficient. For example, photolysis of 3-trifluoromethyl-3-phenyldiazirine in methanol yields the O-H insertion product with greater than 95% yield. researchgate.net It is expected that the carbene from this compound would readily react with other alcohol molecules or water in its environment.

C-H Insertion: Carbene insertion into carbon-hydrogen (C-H) bonds is another characteristic reaction, although it is generally less facile than O-H insertion. This reaction allows for the formation of new carbon-carbon bonds at unactivated positions. The photolysis of 3-trifluoromethyl-3-phenyldiazirine in cyclohexane (B81311) resulted in a 50% yield of the C-H insertion product. researchgate.net The selectivity of C-H insertion can be influenced by stereoelectronic effects, where the presence of an oxygen substituent can direct the insertion to a specific C-H bond. nih.gov

C=C Bond Insertion (Cyclopropanation): In the presence of alkenes, carbenes can add across the double bond to form cyclopropane (B1198618) rings. This reaction is a cornerstone of carbene chemistry and provides a powerful method for constructing three-membered rings.

The general reactivity of the carbene generated from this compound is summarized in the following table:

| Reaction Type | Reactant | Product Type |

| O-H Insertion | Alcohols, Water | Ether, Acetal |

| C-H Insertion | Alkanes, other C-H containing molecules | New C-C bonded structure |

| C=C Addition | Alkenes | Cyclopropane derivative |

Thermolytic Decomposition Pathways

In addition to photochemical activation, diazirines can also be decomposed by heat. The thermolysis of diazirines is generally a unimolecular, first-order reaction that results in the extrusion of nitrogen and the formation of a carbene, similar to the photochemical pathway. islandscholar.ca

Solvent Effects on Photoreactivity and Product Distribution

The choice of solvent can significantly impact the photoreactivity of diazirines and the distribution of products. The polarity of the solvent can influence the stability of the excited state of the diazirine and the resulting carbene. nih.gov Protic solvents, such as alcohols and water, can form hydrogen bonds with the singlet carbene, which can affect its reactivity and selectivity. researchgate.net

In the context of this compound, performing the photolysis in a protic solvent like methanol would likely favor the O-H insertion reaction, leading to the formation of an ether product. In contrast, in an aprotic solvent with available C-H bonds, such as cyclohexane, C-H insertion products would be more prevalent. The relative rates of these competing reactions would be influenced by the solvent's properties.

A general overview of expected solvent effects is presented below:

| Solvent Type | Predominant Reaction Pathway |

| Protic (e.g., Methanol, Water) | O-H Insertion |

| Aprotic (e.g., Cyclohexane) | C-H Insertion |

| Olefinic (e.g., Alkene) | Cyclopropanation |

Stability Under Ambient Light and Various Reaction Conditions

The stability of diazirines is a crucial factor for their synthesis, storage, and application. Generally, diazirines are stable compounds that can be handled under normal laboratory conditions, provided they are protected from UV light and excessive heat. researchgate.net

This compound, like other diazirines, is expected to be stable in the dark. Studies on related compounds, such as 3-trifluoromethyl-3-phenyldiazirine, have shown stability in the presence of 1 M acid or base and at temperatures up to 75°C for short periods in the dark. researchgate.net However, exposure to ambient light, especially sources containing UV components, can lead to gradual decomposition. For sensitive applications, it is often recommended to handle diazirine-containing compounds under reduced light conditions and to store them at low temperatures (e.g., -20°C) in an inert atmosphere. rsc.orgaxispharm.com Trifluoromethylaryl diazirines have been shown to have good stability in methanolic solutions in the dark. nih.gov

Spectroscopic and Advanced Analytical Characterization of 3 Methyl 3h Diazirin 3 Yl Methanol and Its Photo Products

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For (3-methyl-3H-diazirin-3-yl)methanol, the IR spectrum would exhibit characteristic peaks for the hydroxyl group, alkyl groups, and the unique diazirine ring.

The most diagnostic feature of the diazirine ring is the N=N stretching vibration, which typically appears in the range of 1560–1630 cm⁻¹. thieme-connect.com The presence of a band in this region is strong evidence for the integrity of the diazirine ring. Other expected vibrations include a broad O-H stretching band for the alcohol functional group, typically found between 3200 and 3600 cm⁻¹. The C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850–3000 cm⁻¹ region. Finally, a C-O stretching vibration from the primary alcohol would be expected around 1050 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| O-H (Alcohol) | Stretching, broad | 3200 - 3600 |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| N=N (Diazirine) | Stretching | 1560 - 1630 |

| C-O (Alcohol) | Stretching | 1000 - 1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photoreactivity Monitoring

UV-Visible (UV-Vis) spectroscopy is a key technique for studying the photoreactivity of diazirines. The diazirine functional group possesses a characteristic weak electronic absorption (an n → π* transition) in the near-UV region, typically between 350 and 380 nm for alkyl diazirines. thieme-connect.com This absorption is responsible for the compound's photosensitivity.

Upon irradiation with UV light of an appropriate wavelength (e.g., 365 nm), the diazirine ring is cleaved, leading to the extrusion of nitrogen gas (N₂) and the formation of a highly reactive carbene intermediate. wikipedia.org This process can be monitored in real-time by UV-Vis spectroscopy. The characteristic absorbance of the diazirine will decrease over time upon exposure to UV light. researchgate.net By tracking the decay of this absorbance, the kinetics of the photolysis reaction can be determined, and the half-life of the diazirine under specific irradiation conditions can be calculated. researchgate.net This is crucial for optimizing the conditions for photoaffinity labeling or surface modification experiments.

X-ray Photoelectron Spectroscopy (XPS) for Surface Modification Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of atoms on a material's surface. It is particularly valuable for confirming the successful covalent attachment of diazirine-containing molecules, such as this compound, onto a substrate.

After a surface is treated with the diazirine and irradiated with UV light, the generated carbene can insert into C-H or other bonds on the substrate, forming a stable covalent linkage. XPS analysis of the modified surface would be expected to show the appearance of a nitrogen (N 1s) signal, confirming the presence of the diazirine-derived linker. High-resolution scans of the carbon (C 1s), oxygen (O 1s), and nitrogen (N 1s) regions can provide information about the chemical environment and bonding. For instance, the C 1s spectrum could be deconvoluted to show components corresponding to C-C bonds of the substrate, as well as new C-O and C-N bonds formed during the grafting process. This provides direct evidence of successful surface functionalization.

Raman Spectroscopy in Material Science Applications

Raman spectroscopy is a vibrational spectroscopy technique that provides a chemical fingerprint of a material. It is complementary to IR spectroscopy and is particularly useful in materials science for analyzing functionalized surfaces, polymers, and nanomaterials without requiring extensive sample preparation. nih.gov

In the context of this compound, Raman spectroscopy can be applied to characterize materials that have been modified with this compound. The N=N double bond of the diazirine ring is expected to have a characteristic Raman-active stretching mode. This signal could be used to confirm the presence of the diazirine on a surface or within a polymer matrix. Furthermore, Raman mapping could be employed to investigate the spatial distribution and homogeneity of the functionalization on a substrate. After photoreaction, the disappearance of the N=N signal would confirm the conversion of the diazirine to the carbene and its subsequent reaction with the material, providing a method to monitor the cross-linking or grafting process.

Gas Chromatographic Mass Spectrometry (GC-MS) for Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and semi-volatile compounds in a mixture. It is an ideal method for analyzing the products formed during the photolysis of this compound.

Upon UV irradiation, the generated methyl(hydroxymethyl)carbene intermediate can undergo various reactions. In the absence of a substrate, it can undergo intramolecular rearrangement to form volatile products like vinyl alcohol (which would tautomerize to acetaldehyde) or other isomers. If the photolysis is carried out in a solvent, the carbene can react with the solvent molecules. For example, reaction in methanol (B129727) could lead to the formation of an ether product. GC-MS analysis of the reaction mixture would separate these different products, and the mass spectrometer would provide their mass spectra. By comparing these spectra to libraries of known compounds, the structure of the photoproducts can be identified, offering insight into the reaction pathways of the carbene intermediate.

Advanced Applications of 3 Methyl 3h Diazirin 3 Yl Methanol in Chemical Biology and Material Sciences

Photoaffinity Labeling (PAL) Strategies

Photoaffinity labeling (PAL) is a powerful technique that leverages photoactivatable chemical probes to identify and map molecular interactions in complex biological systems. nih.govrsc.org Diazirine-based probes are particularly advantageous for PAL due to their small size, which minimizes perturbation of the system under study, and their ability to be activated by long-wave UV light, which reduces the risk of photodamage to biological samples. nih.govbeilstein-journals.org The highly reactive carbene generated from the diazirine can covalently label interacting partners, providing a snapshot of proximity and association at a specific moment. nih.govbeilstein-journals.org

Identification of Ligand-Binding Sites in Biomolecules

A primary application of diazirine-based PAL is the identification of the binding sites of small molecules, or ligands, on their macromolecular targets, such as proteins. rsc.org In this approach, a photoaffinity probe is designed by incorporating a diazirine moiety into the structure of a ligand of interest. This probe retains the ability to bind to its target protein. Upon UV irradiation, the diazirine generates a carbene that covalently crosslinks the probe to the amino acid residues within the binding pocket. nih.govnih.gov Subsequent purification and analysis, often using mass spectrometry, allow for the precise identification of the labeled residues, thereby mapping the ligand-binding site. nih.gov

This strategy is invaluable for:

Target Deconvolution: Identifying the specific protein targets of a bioactive small molecule discovered through phenotypic screening. researchgate.net

Binding Site Characterization: Elucidating the precise location and nature of a ligand's interaction with its known receptor, which is crucial for structure-based drug design. nih.gov

Studying Orphan Ligands: Identifying the unknown receptors for endogenous molecules. nih.gov

The carbene intermediate is capable of reacting with any amino acid side chain or even the peptide backbone, making it a versatile tool for labeling diverse binding environments. nih.govthermofisher.com

Elucidation of Protein-Protein Interactions

Understanding the intricate network of protein-protein interactions (PPIs) is fundamental to cell biology. However, many of these interactions are transient and have low binding affinity, making them difficult to study with traditional biochemical methods. Diazirine-based photo-crosslinking offers a solution by covalently trapping these fleeting interactions. nih.govbiorxiv.org

Heterobifunctional crosslinkers are often employed for this purpose. These reagents contain a diazirine at one end and a different reactive group, such as an N-hydroxysuccinimide (NHS) ester, at the other. biorxiv.org The "plant-and-cast" strategy involves first "planting" the crosslinker onto a known protein of interest via the NHS ester, which reacts with primary amines like lysine residues. biorxiv.org Then, upon photoactivation, the diazirine "casts" a reactive carbene that covalently links to any nearby interacting proteins. biorxiv.org This method, combined with mass spectrometry (a technique known as XL-MS), can identify PPIs with residue-level resolution. nih.govbiorxiv.org

| Parameter | Description | Relevance in PPI Studies |

| Reactive Species | Carbene | Highly reactive, short-lived species that inserts into neighboring bonds. nih.govbiorxiv.org |

| Activation | UV Light (approx. 350 nm) | Provides high temporal control over the crosslinking reaction. beilstein-journals.orgthermofisher.com |

| Specificity | Proximity-based | Covalently links molecules that are in close proximity at the moment of photoactivation. bldpharm.com |

| Applications | Capturing transient or weak interactions, mapping interaction interfaces. biorxiv.org |

Mapping Enzyme Substrate Interactions

The interactions between enzymes and their substrates are often dynamic and transient, making them challenging to characterize structurally. Photoaffinity labeling with diazirine-containing substrate analogs can provide detailed snapshots of these interactions. By replacing a natural substrate with an analog containing a diazirine group, researchers can initiate the enzymatic reaction and then, at a chosen moment, use a flash of UV light to covalently crosslink the substrate analog to the enzyme's active site. rsc.org

This technique has been used to:

Identify substrate-binding residues within an enzyme's active site.

Trap and characterize intermediate states in an enzymatic reaction.

Study the interactions of enzymes with DNA, as demonstrated in studies with DNA polymerase where diazirine-modified oligonucleotides were used to label the enzyme upon irradiation. rsc.org

The ability of the generated carbene to react with a wide variety of amino acid residues makes it particularly useful for mapping the architecture of diverse enzyme active sites. nih.gov

In Vivo and In Vitro Photo-Crosslinking Methodologies

Diazirine-based photo-crosslinking can be applied in various settings, from purified protein solutions (in vitro) to living cells and organisms (in vivo). nih.govthermofisher.com

In Vitro Crosslinking: In a controlled environment with purified components, PAL can provide high-resolution information about direct molecular interactions. For example, incubating a purified receptor protein with a diazirine-containing ligand and irradiating the sample can unambiguously map the ligand-binding site. researchgate.net

In Vivo Crosslinking: A significant advantage of diazirines is their stability in biological environments, which allows for their use in living systems. thermofisher.com Cell-permeable diazirine probes can be introduced to living cells to capture interactions in their native context. nih.gov Another powerful in vivo strategy involves metabolic labeling, where cells are cultured with amino acid analogs (e.g., photo-leucine or photo-methionine) that contain a diazirine group. thermofisher.com These photoreactive amino acids are incorporated into newly synthesized proteins, effectively turning the proteins themselves into photo-crosslinkers. Subsequent UV irradiation of the cells can then capture the entire network of protein interactions (the interactome) within a living cell. thermofisher.com

Bioorthogonal Conjugation Chemistry

While PAL is excellent for covalently capturing interactions, detecting the resulting crosslinked products can be challenging. Bioorthogonal chemistry provides a powerful solution. A bioorthogonal reaction is a chemical reaction that can occur inside of living systems without interfering with native biochemical processes. nih.gov By combining PAL with bioorthogonal chemistry, researchers can specifically tag and visualize their crosslinked biomolecules.

Integration with Click Chemistry Methodologies (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition)

A highly effective strategy involves designing trifunctional probes that contain:

A binding moiety to interact with the target of interest.

A diazirine group for photo-crosslinking.

A bioorthogonal handle for subsequent detection and purification. nih.govnih.gov

The most commonly used bioorthogonal handle is a terminal alkyne. bldpharm.com After the photo-crosslinking event, the alkyne-tagged biomolecule can be selectively reacted with a reporter molecule containing an azide group. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is highly specific, efficient, and occurs under biologically compatible conditions. iris-biotech.de The reporter molecule can be a fluorophore for visualization via microscopy or a biotin (B1667282) tag for affinity purification and subsequent identification by mass spectrometry. nih.gov

This two-step approach offers significant advantages:

Sensitivity: The reporter tag can amplify the signal, allowing for the detection of low-abundance crosslinked products.

Versatility: The same alkyne-tagged probe can be used with different azide reporters (e.g., different colored fluorophores or an affinity tag).

Specificity: The click reaction is highly selective, ensuring that only the probe-labeled molecules are detected, which minimizes background noise.

The integration of diazirine-based photoaffinity labeling with click chemistry provides a robust and versatile platform for identifying and characterizing a wide range of molecular interactions in complex biological systems. nih.govnih.gov

| Component | Function | Example |

| Photoreactive Group | Covalently captures interacting molecules upon UV activation. | Diazirine |

| Bioorthogonal Handle | Enables specific chemical ligation for detection/purification. | Terminal Alkyne |

| Reporter Tag | Provides a means for visualization or isolation. | Azide-Fluorophore, Azide-Biotin |

| Ligation Chemistry | Forms a stable covalent bond between the handle and the tag. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Development of Bifunctional Photo-Crosslinking and Tagging Reagents

A significant advancement in probe design has been the creation of bifunctional reagents that couple the photo-crosslinking capability of the diazirine with a second functional group for detection or enrichment. These reagents typically feature the (3-methyl-3H-diazirin-3-yl)methanol-derived core for covalent capture and a bioorthogonal handle, such as an alkyne or azide, for subsequent derivatization via "click chemistry". nih.govacs.org

This dual-functionality allows for a two-step experimental approach. First, the probe is introduced into a biological system where it interacts with its target. UV irradiation then permanently crosslinks the probe to its binding partners. Second, the alkyne or azide handle is used to attach a reporter tag, such as biotin for affinity purification or a fluorophore for imaging, enabling the identification and analysis of the crosslinked species. nih.govbldpharm.com Minimalist linkers incorporating both the diazirine and an alkyne group have been synthesized to reduce potential steric hindrance and more accurately mimic the parent molecule. researchgate.netnih.gov The development of synthetic methods tolerant of the diazirine moiety, such as specialized Suzuki-Miyaura cross-coupling reactions, has further expanded the accessibility and diversity of these powerful chemical tools. nih.gov

| Reagent Type | Functional Groups | Application | Reference |

|---|---|---|---|

| Diazirine-Alkyne Probe | Diazirine (Crosslinking), Terminal Alkyne (Click Chemistry) | Photo-affinity labeling and detection of protein targets in complex mixtures. | nih.gov |

| Bifunctional Amino Acid (PrDiAzK) | Diazirine (Crosslinking), Alkyne (Labeling) | Site-selective incorporation into proteins for labeling and crosslinking. | acs.org |

| "Minimalist" Linker | Diazirine (Crosslinking), Terminal Alkyne (Click Chemistry) | Used in creating affinity-based probes (AfBPs) with reduced steric bulk. | researchgate.net |

Derivatization for Specific Biological Probes

The versatility of the this compound scaffold allows for its derivatization and incorporation into a wide array of biomolecules, creating highly specific probes to investigate distinct biological processes.

One of the most powerful applications of diazirine chemistry is the creation of photoactivatable non-canonical amino acids (ncAAs). researchgate.net By replacing a portion of a natural amino acid's side chain with a diazirine-containing moiety, researchers can introduce a photo-crosslinker directly into a protein's primary sequence. Photo-leucine and photo-methionine are prominent examples where the diazirine group serves as a compact, minimally perturbing isostere of a methyl group. nih.govwikipedia.org

These photo-amino acids can be incorporated into proteins in vivo using the cell's own translational machinery, often by supplementing growth media that is deficient in the corresponding natural amino acid. wikipedia.orgwikipedia.org Once integrated into proteins, exposure to UV light triggers crosslinking to nearby interacting proteins, allowing for the capture of both stable and transient protein-protein interactions within their native cellular environment. wikipedia.orgnih.gov Similarly, diazirine-bearing lysine analogues have been developed to trap proteins that recognize post-translational modifications. researchgate.net This technology provides a direct method for mapping protein interaction interfaces and identifying members of protein complexes. iris-biotech.de

| Photo-Amino Acid | Natural Analogue | Key Feature | Primary Use |

|---|---|---|---|

| Photo-Leucine | Leucine | Diazirine ring replaces a terminal methyl group of the isobutyl side chain. nih.gov | Capturing protein-protein interactions in living cells. iris-biotech.desb-peptide.com |

| Photo-Methionine | Methionine | Diazirine group is incorporated into the side chain. wikipedia.org | Identifying protein interaction partners via affinity capture and UV fixation. nih.gov |

| Photo-Lysine (DiazK) | Lysine | Diazirine is attached to the end of the lysine side chain. bldpharm.comresearchgate.net | Trapping substrate interactions within enzymes or identifying "reader" proteins. bldpharm.com |

Understanding the intricate interactions between lipids and membrane proteins is crucial for cell biology. Diazirine-containing probes derived from this compound have been conjugated to various lipids and steroids to create photoactivatable tools for this purpose. acs.org These lipid probes can be incorporated into biological membranes, where upon photoactivation, they covalently trap interacting membrane proteins. nih.govnih.gov

For instance, diazirine moieties have been installed at various positions within the fatty acyl chains of phospholipids or at the polar headgroup to map different regions of lipid-protein interaction. acs.org Cholesterol, a critical modulator of membrane properties, has been similarly modified. nsf.gov Aliphatic diazirine and trifluoromethylphenyl diazirine (TPD) analogues of cholesterol have been developed to identify cholesterol-binding proteins and map their binding sites. nih.govnih.gov Research has shown that different types of diazirine probes can provide complementary information by labeling distinct sets of proteins or different residues within the same binding pocket. nih.govnih.gov However, studies have also noted that the slight polarity of the diazirine group can sometimes induce conformational changes, such as the back-folding of a lipid's alkyl chain, a factor that must be considered in probe design. nih.govnsf.govresearchgate.net

| Probe Type | Example Compound | Research Focus | Key Finding |

|---|---|---|---|

| Phospholipid Analogue | DiazPC (1-palmitoyl-2-(12,12-diazi-octadecanoyl)-sn-glycero-3-phosphocholine) | Studying peptide/lipid interactions by crosslinking mass spectrometry. | Observed unexpected back-folding of the diazirine-containing acyl chain. nih.govresearchgate.net |

| Cholesterol Analogue | TPD-Cholesterol | Identifying cholesterol binding sites on membrane proteins like GLIC. nih.gov | TPD and aliphatic diazirine probes provide complementary labeling patterns. nih.govnih.gov |

| Diastereomeric Cholesterol Probes | C6-diazirine, C3/C5-modified cholesterol | Comprehensive profiling of cholesterol-binding proteins in mammalian cells. researchgate.net | Stereochemistry influences binding and subsequent protein capture. researchgate.net |

Photoaffinity labeling is a powerful strategy for identifying the specific binding sites of drugs and anesthetics on their receptor targets. By incorporating a diazirine group into the structure of a pharmacologically active molecule, a photoactivatable version is created that retains biological activity. nih.gov

This approach has been successfully applied to neurosteroids, which are positive allosteric modulators of GABA-A receptors. nih.gov For example, a photoaffinity analogue of allopregnanolone, 21-[4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoxy]allopregnanolone (21-pTFDBzox-AP), was synthesized. This compound retained its modulatory effects on the receptor and, upon UV irradiation, specifically photolabeled the α and β subunits. This labeling was inhibited by other active neurosteroids but not by drugs that bind to different sites, confirming the specificity of the interaction and helping to delineate the neurosteroid binding pocket. nih.gov Similar strategies have been employed for other anesthetics, such as developing a diazirine-based photolabel of fropofol, a nonanesthetic propofol analogue, to characterize its antagonistic interactions. bohrium.com

Carbohydrates play essential roles in cellular recognition and signaling, but their interactions are often transient and have low affinity, making them difficult to study. nih.gov To overcome this, diazirine-containing sugar analogues have been developed. These photocrosslinking sugars can be fed to living cells and become metabolically incorporated into cellular glycoconjugates, such as sialic acids on the cell surface. utsouthwestern.edunih.gov

Once integrated, these photoactivatable sugars act as reporters of their local environment. UV irradiation initiates crosslinking between the sugar and its binding partners (e.g., lectins, antibodies, or other cell surface proteins), providing a "snapshot" of glycan-mediated interactions in their native context. nih.govresearchgate.net This method allows for the covalent capture and subsequent identification of physiologically relevant carbohydrate-protein complexes that would otherwise dissociate during traditional isolation procedures. utsouthwestern.edu

Surface Modification of Carbon Materials

Beyond biological applications, the high reactivity of carbenes generated from diazirines makes them ideal for the functionalization of chemically inert surfaces, such as those of carbon nanomaterials. rsc.orgrsc.org Materials like graphene and carbon nanotubes (CNTs) possess exceptional electronic and mechanical properties, but their inert nature can limit their application. mdpi.comnih.gov

Diazirine-based reagents can be used to covalently attach functional molecules to the carbon lattice of these materials. researchgate.net Upon photoactivation, the generated carbene readily reacts with the C=C bonds of the graphene or CNT surface, forming stable covalent bonds. researchgate.net This strategy has been used to attach a variety of functional groups, providing a versatile method for tuning the surface properties of carbon materials. For example, bifunctional diazirine reagents have been used to first modify the surface and then attach dyes or other molecules to the newly introduced functional sites. rsc.orgrsc.org This photochemical modification is a mild and general strategy for creating functionalized carbon materials for use in electronics, sensors, and composite materials. mdpi.commdpi.com

Lack of Publicly Available Research on this compound for the Advanced Applications Specified

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available research detailing the use of This compound for the covalent attachment to graphitic surfaces and carbon nanotubes, nor its impact on their surface properties and functionality.

While the existence of This compound is confirmed by chemical suppliers synthonix.comuni.lu, its application in the functionalization of carbon-based nanomaterials does not appear to be documented in the accessible scientific literature. The current body of research on diazirine-based surface modification predominantly focuses on other derivatives, such as 3-aryl-3-(trifluoromethyl)diazirines, for the functionalization of graphitic and carbon nanotube surfaces. ox.ac.ukresearchgate.net These studies describe the use of photoactivated carbene precursors to form covalent bonds with carbon surfaces, a general mechanism that is well-established for the diazirine class of compounds. rsc.orgrsc.orgresearchgate.netacs.org

However, the strict focus of the query on This compound prevents the inclusion of information from these related compounds. The absence of specific data for the requested molecule means that a scientifically accurate and informative article, complete with data tables and detailed research findings as per the instructions, cannot be generated.

Therefore, the sections on the covalent attachment of This compound to graphitic surfaces and carbon nanotubes and its impact on their properties cannot be developed at this time due to the lack of foundational research.

Computational Chemistry and Theoretical Studies on 3 Methyl 3h Diazirin 3 Yl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations can provide a wealth of information about the geometry, stability, and electronic properties of molecules like (3-methyl-3H-diazirin-3-yl)methanol.

Detailed research findings from DFT studies on analogous systems, such as pyridine (B92270) derivatives, have demonstrated a strong correlation between theoretical and experimental data. researchgate.net For instance, the B3LYP functional combined with a 6-311+G(d,p) basis set has been successfully used to optimize molecular structures and predict spectroscopic properties. researchgate.net

For this compound, DFT calculations would be crucial in determining key electronic parameters. The calculations would likely focus on the diazirine ring, a strained three-membered ring containing two nitrogen atoms, and its influence on the adjacent methyl and hydroxymethyl groups. The results would reveal the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a particularly important parameter as it provides an indication of the molecule's kinetic stability and reactivity. A smaller gap generally suggests a higher reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for a Model Diazirine System

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Reflects the chemical reactivity and stability of the molecule. |

| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from DFT calculations on this compound.

Molecular Dynamics Simulations of Carbene Reactivity

Upon photolysis, diazirines extrude nitrogen gas to generate highly reactive carbenes. In the case of this compound, this would result in the formation of methyl(hydroxymethyl)carbene. Molecular dynamics (MD) simulations, particularly reactive quantum-mechanical MD (QMD), are powerful techniques for studying the dynamic behavior and reaction mechanisms of such transient species. chemrxiv.orgchemrxiv.org

QMD simulations can track the trajectory of each atom in the system over time, providing a detailed picture of the chemical reaction as it occurs. chemrxiv.org This approach is especially valuable for understanding reactions involving mobile protons or rapid bond-forming and bond-breaking events, which are characteristic of carbene chemistry. chemrxiv.org

A QMD simulation of methyl(hydroxymethyl)carbene would reveal its preferred reaction pathways. For instance, the carbene could undergo intramolecular rearrangement, such as a 1,2-hydride shift from the hydroxymethyl group to the carbene carbon, leading to the formation of acetone (B3395972). Alternatively, it could react with surrounding solvent molecules or other substrates. The simulations would not only identify the products of these reactions but also elucidate the transition states and the energetics of each pathway.

The analysis of bonding and charge dynamics during the simulation can reveal the formation of transient intermediates. chemrxiv.org For example, a sharp increase in the HOMO-LUMO energy gap during a simulation can signal the formation of a more stable species from a highly reactive one. chemrxiv.org

Table 2: Key Parameters from a Hypothetical MD Simulation of Methyl(hydroxymethyl)carbene

| Parameter | Observation | Implication |

| Reaction Coordinate | Formation of a new C-H bond and breaking of an O-H bond. | Suggests a 1,2-hydride shift is a feasible reaction pathway. |

| Potential Energy Surface | A low energy barrier for the 1,2-hydride shift. | Indicates that the rearrangement to acetone is likely to be a rapid process. |

| Interatomic Distances | Fluctuations in the distance between the carbene carbon and nearby solvent molecules. | Provides insight into the potential for intermolecular reactions. |

Note: The data in this table is illustrative and represents the type of information that could be derived from a QMD simulation of methyl(hydroxymethyl)carbene.

Prediction of Photochemical Pathways and Intermediates

The photochemical decomposition of diazirines is the cornerstone of their application as photoaffinity labels. Computational methods can be employed to predict the photochemical pathways and the intermediates involved in the transformation of this compound into its corresponding carbene.

Time-dependent DFT (TD-DFT) is a common method for calculating the excited-state properties of molecules and predicting their UV-visible absorption spectra. researchgate.net For this compound, TD-DFT calculations would identify the electronic transitions responsible for its absorption of light, which is the initial step in the photochemical reaction.

Once the molecule is in an excited state, it can undergo various relaxation processes, including the desired extrusion of nitrogen to form the carbene. Computational modeling can explore the potential energy surfaces of the excited states to map out the most likely reaction pathways. This would involve locating the transition state for nitrogen extrusion and calculating the activation energy for this process.

Furthermore, studies on related diazirine compounds, such as trifluoromethylaryl diazirines, have shown that the stability of the diazirine ring to ambient light can be influenced by the nature of the substituents. rsc.org For example, replacing a phenyl group with a pyridinyl or pyrimidinyl group has been shown to increase aqueous solubility, a desirable property for biological applications. rsc.org Computational studies could be used to rationalize these observations by examining how different substituents affect the electronic structure and photostability of the diazirine ring.

Structure-Activity Relationship (SAR) Modeling for Diazirine Derivatives

Structure-Activity Relationship (SAR) modeling is a crucial aspect of medicinal chemistry and drug design that aims to correlate the chemical structure of a compound with its biological activity. nih.govnih.gov For diazirine derivatives used as photoaffinity labels, SAR studies can help in designing new probes with improved properties, such as higher reactivity towards the target, better selectivity, and enhanced stability.

An SAR study on diazirine derivatives would involve synthesizing a library of compounds with systematic variations in their structure. For example, the methyl group in this compound could be replaced with other alkyl or aryl groups, or the hydroxyl group could be modified to alter the compound's polarity and reactivity.

The activity of these derivatives would then be evaluated in a relevant assay, and the results would be used to build a quantitative structure-activity relationship (QSAR) model. This model would be a mathematical equation that relates the structural features of the molecules (e.g., steric, electronic, and hydrophobic properties) to their observed activity.

Table 3: Illustrative SAR Data for a Series of Diazirine Derivatives

| Compound | R1 Group | R2 Group | Photolabeling Efficiency (%) |

| 1 | -CH3 | -CH2OH | 50 |

| 2 | -CF3 | -CH2OH | 75 |

| 3 | -CH3 | -COOH | 40 |

| 4 | -Phenyl | -CH2OH | 60 |

Note: This table presents hypothetical data to illustrate the principles of an SAR study. The photolabeling efficiency would be a key measure of activity for these compounds.

The insights gained from such an SAR study would be invaluable for the rational design of new diazirine-based photoaffinity labels. nih.gov For instance, the model might reveal that electron-withdrawing groups at the R1 position enhance the photoreactivity of the diazirine, or that a certain size and polarity of the R2 group are optimal for binding to a specific biological target.

Challenges and Future Directions in 3 Methyl 3h Diazirin 3 Yl Methanol Research

Improving Ambient Light Stability and Water Solubility of Diazirine Probes

A primary challenge in the widespread use of diazirine-based probes, including those derived from (3-methyl-3H-diazirin-3-yl)methanol, is their inherent instability in the presence of ambient light and their often-limited solubility in aqueous buffers used for biological experiments. nih.gov The strained three-membered ring of the diazirine moiety is susceptible to decomposition upon exposure to light, which can lead to premature activation and non-specific labeling. nih.gov

Future research is directed towards enhancing the stability of the diazirine ring. One promising strategy involves the incorporation of electron-withdrawing groups into the diazirine-containing scaffold. nih.gov For instance, replacing a phenyl ring with electron-withdrawing heterocyclic rings has been shown to stabilize the diazirine three-membered ring, making the resulting probes more resistant to ambient light. nih.gov This approach could be adapted to modify the methyl group or attach stabilizing moieties to the methanol (B129727) group of this compound.

Furthermore, improving the water solubility of these probes is crucial for their application in biological systems. nih.govinterchim.fr Many diazirine probes are hydrophobic and require dissolution in organic solvents like DMSO, which can be detrimental to cellular systems. interchim.fr A key strategy to enhance aqueous solubility is the introduction of charged groups. Sulfonation, leading to the formation of sulfo-NHS-ester diazirine derivatives, results in negatively charged probes that are readily soluble in water. interchim.fr These sulfonated derivatives are particularly useful for targeting cell-surface proteins due to their reduced cell membrane permeability. interchim.fr

| Challenge | Proposed Solution | Example/Rationale | Reference |

| Ambient Light Instability | Incorporation of electron-withdrawing groups | Replacing phenyl with heterocyclic rings stabilizes the diazirine ring. | nih.gov |

| Poor Water Solubility | Introduction of charged groups (e.g., sulfonation) | Sulfonated diazirine conjugates are water-soluble and suitable for cell-surface labeling. | interchim.fr |

Development of Novel Derivatization Handles for Expanded Applications

The versatility of a photoaffinity probe is largely determined by its derivatization handles, which allow for the attachment of various functionalities such as ligands, reporter tags, and affinity groups. For probes based on this compound, the hydroxyl group serves as a primary point for derivatization. However, expanding the repertoire of available handles is a key area of future development.

Currently, common derivatization strategies involve converting the hydroxyl group to an amine-reactive N-hydroxysuccinimide (NHS) ester, which can then be coupled to ligands containing primary amines. nih.gov Another widely used handle is a terminal alkyne or azide, which allows for bioorthogonal "click chemistry" reactions to attach fluorescent dyes or biotin (B1667282) for detection and enrichment of cross-linked proteins. nih.govsigmaaldrich.com

Future research will likely focus on developing novel handles that offer greater selectivity, efficiency, and compatibility with a wider range of biological targets and analytical techniques. This could include the development of "fully-functionalized" tags that incorporate the photoreactive group, a reporter group, and a synthetically tractable handle in a single, modular unit. rsc.orgrsc.org Such tags streamline the synthesis of complex probes and facilitate the rapid generation of probe libraries. rsc.org Additionally, the development of handles that can react with other functional groups besides amines, or that are cleavable under specific conditions, would further expand the utility of this compound-based probes. ebi.ac.uk

| Handle Type | Function | Common Coupling Chemistry | Reference |

| N-hydroxysuccinimide (NHS) ester | Ligand attachment | Amide bond formation with primary amines | nih.gov |

| Alkyne/Azide | Reporter/Affinity tag attachment | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | nih.govsigmaaldrich.com |

| Biotin | Affinity purification | Streptavidin binding | nih.gov |

Advancements in High-Throughput Synthesis and Screening of Diazirine Libraries

To accelerate the discovery of new bioactive molecules and to probe the vast landscape of the proteome, high-throughput synthesis and screening of diverse chemical libraries are essential. semanticscholar.orgrsc.orgnih.gov Applying these methodologies to diazirine-containing probes, including derivatives of this compound, presents both opportunities and challenges.

A significant hurdle is the often complex and multi-step synthesis required for diazirine-containing molecules. rsc.orgacs.org Future efforts will focus on developing more efficient and scalable synthetic routes that are amenable to automated and parallel synthesis platforms. This includes the development of robust reactions, such as the Suzuki-Miyaura cross-coupling, that are compatible with the diazirine moiety, allowing for its late-stage introduction into complex molecules. nih.gov

The development of "direct-to-biology" high-throughput chemistry platforms allows for the rapid synthesis of large libraries of photoreactive fragments in microplate formats, which can then be directly screened against protein targets. semanticscholar.org This approach enables iterative design-make-test cycles, accelerating the optimization of hit compounds. semanticscholar.org The generation of mini-libraries of stereochemically diverse spirocyclic diazirines has also been demonstrated, showcasing the potential for creating structurally complex probes on a multigram scale. researchgate.net

| Approach | Description | Key Benefit | Reference |

| Direct-to-Biology High-Throughput Chemistry | Rapid synthesis and screening of photoreactive fragment libraries in microplates. | Accelerates hit identification and optimization. | semanticscholar.org |

| Diazirine-Compatible Cross-Coupling | Development of reactions like the Suzuki-Miyaura coupling that tolerate the diazirine group. | Enables more efficient and versatile synthesis of complex probes. | nih.gov |

| Combinatorial Synthesis | Generation of large libraries of diverse compounds, such as cyclic peptide analogues. | Allows for the exploration of vast chemical space. | nih.gov |

Exploration of New Photoreactive Wavelengths for Enhanced Biocompatibility

The photoactivation of diazirine probes is typically achieved using long-wave UV light in the range of 330-370 nm. thermofisher.com While this wavelength is less damaging to biological samples than shorter UV wavelengths, there is still a risk of cellular damage and autofluorescence, which can interfere with imaging applications. nih.gov A significant future direction is the development of diazirine probes that can be activated by longer, more biocompatible wavelengths of light, such as visible or near-infrared light. researchgate.net

One strategy to achieve this is to modify the electronic properties of the diazirine-containing molecule. For example, shifting the activation bands to longer wavelengths has been observed by moving from electron-poor to electron-rich trifluoromethyl aryl diazirines. rsc.org This suggests that rational design of the substituents on the diazirine ring or adjacent aromatic systems could be used to tune the activation wavelength. rsc.org Conjugating the diazirine motif to dye molecules is another promising approach to achieve activation with long-wavelength light. researchgate.net

| Current Wavelength | Associated Challenges | Future Direction | Rationale | Reference |

| ~330-370 nm (UV-A) | Potential for cellular damage, autofluorescence | Longer wavelengths (Visible/Near-Infrared) | Increased biocompatibility, deeper tissue penetration, reduced background signal | nih.govresearchgate.netrsc.org |

Integration with Advanced Proteomic and Imaging Techniques

The ultimate value of this compound-based probes lies in their ability to be integrated with powerful analytical techniques to identify and characterize protein interactions. The combination of photoaffinity labeling with mass spectrometry-based proteomics has become a cornerstone for target identification. nih.govomicsdi.org Future advancements in this area will focus on improving the efficiency of cross-linking, enrichment, and mass spectrometric analysis to detect low-abundance protein targets and to precisely map binding sites. semanticscholar.org

The development of "fully-functionalized" probes that incorporate cleavable linkers can facilitate the release of cross-linked peptides for easier analysis by mass spectrometry. ebi.ac.uk Furthermore, quantitative proteomic approaches, such as Stable Isotope Labeling with Amino acids in Cell culture (SILAC), can be combined with diazirine-based probes to profile protein-protein interactions in a quantitative manner. rsc.org

In the realm of cellular imaging, diazirine probes are being developed for use with advanced techniques like super-resolution microscopy. sigmaaldrich.comrsc.org By attaching fluorescent dyes to diazirine probes, it is possible to visualize the localization of protein interactions with nanoscale resolution. rsc.org Future research will likely focus on designing brighter and more photostable fluorophores for these probes and optimizing labeling strategies to achieve high-resolution imaging of dynamic cellular processes. rsc.org

Q & A

Q. How can researchers confirm the structural integrity and purity of (3-methyl-3H-diazirin-3-yl)methanol?

- Methodological Answer : Structural confirmation is achieved via ¹H NMR spectroscopy , which verifies the presence of characteristic signals (e.g., the diazirine ring protons and methanol group). Purity is assessed by integrating impurity peaks relative to the main product, with ≥97% purity considered acceptable for research use. Storage at 2–8°C in light-protected containers is critical to prevent degradation .

Q. What are the recommended synthetic protocols for preparing this compound?

- Methodological Answer : A common approach involves imine formation under inert conditions (argon atmosphere) using methanolic ammonia at -20°C , followed by diazirine ring closure. For example, cooling 4-hydroxy-2-butanone in 7N methanolic ammonia and stirring for 3 hours under argon yields intermediates, which are further functionalized to the target compound . Key reagents and conditions:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Methanolic NH₃, -20°C | Imine formation |

| 2 | Argon atmosphere | Prevents oxidation |

Q. What precautions are necessary during storage to maintain the compound’s stability?

- Methodological Answer : Store in amber vials at 2–8°C to minimize light-induced degradation and thermal instability. Avoid prolonged exposure to moisture, as diazirines are sensitive to hydrolysis. Aliquot the compound to reduce freeze-thaw cycles .

Advanced Research Questions

Q. How can this compound be utilized in photoaffinity labeling studies?

- Methodological Answer : The diazirine group undergoes UV-induced carbene formation (λ = 300–365 nm), enabling covalent crosslinking with proximal biomolecules (e.g., proteins or nucleic acids). For example, in proteome-wide interaction studies, the compound is conjugated to ligands or probes, irradiated, and crosslinked partners are identified via mass spectrometry (MS) . Key steps:

- Functionalization : Attach to target molecules via ester/amine linkages.

- Irradiation : Use a UV lamp (e.g., 302 nm for 5–10 minutes).

- Detection : Analyze crosslinked complexes using SDS-PAGE or LC-MS/MS.

Q. What strategies optimize crosslinking efficiency in protein interaction studies?

- Methodological Answer : Efficiency depends on:

- Concentration : Use 50–100 µM of diazirine-conjugated probe to balance specificity and background.

- UV wavelength and duration : Optimize via dose-response experiments (e.g., 302 nm for 5–15 minutes).

- Competitive controls : Include excess unmodified ligand to validate binding specificity.

Contradictions in crosslinking yields may arise from competing reactions (e.g., solvent quenching); use deuterated solvents or inert atmospheres to mitigate these effects .

Q. How can researchers resolve contradictions in crosslinking data, such as variable labeling efficiency?

- Methodological Answer : Inconsistent results may stem from:

- Variable UV activation : Calibrate irradiation equipment regularly.

- Probe instability : Monitor compound integrity via NMR pre- and post-experiment.

- Non-specific binding : Include negative controls (e.g., non-functionalized diazirine).

Complementary techniques like cryo-EM or fluorescence anisotropy can validate interactions independently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.